Technical Monograph: N-Cycloheptyl-4-Methoxybenzamide
Technical Monograph: N-Cycloheptyl-4-Methoxybenzamide
This is a comprehensive technical guide for N-cycloheptyl-4-methoxybenzamide (CAS 343373-47-7). It is structured as a strategic monograph for researchers utilizing this compound as a chemical probe or scaffold in medicinal chemistry campaigns.
A Lipophilic Benzamide Scaffold for GPCR and Ion Channel Ligand Discovery
CAS Registry Number: 343373-47-7 Chemical Formula: C₁₅H₂₁NO₂ Molecular Weight: 247.33 g/mol Class: Benzamide Derivative / Lipophilic Pharmacophore
Part 1: Executive Summary & Structural Significance
N-cycloheptyl-4-methoxybenzamide is a specialized chemical entity primarily utilized in Structure-Activity Relationship (SAR) studies within drug discovery. Unlike common cyclohexyl analogs, this compound incorporates a cycloheptyl (7-membered) ring , offering a unique hydrophobic volume and conformational flexibility profile.
It serves as a critical "ring-expansion" probe to test the steric constraints of lipophilic binding pockets in targets such as TRPV1 ion channels , Glucokinase (GK) , and various G-Protein Coupled Receptors (GPCRs) .
Core Structural Analysis
The molecule consists of three distinct pharmacophoric elements:
-
The Linker (Amide Bond): A rigid, planar hydrogen-bond donor/acceptor motif essential for orienting the side chains.
-
The Lipophilic Tail (Cycloheptyl Ring): A flexible, hydrophobic moiety (C₇) that occupies more volume than a phenyl or cyclohexyl group, often improving potency by displacing "high-energy" water molecules from receptor pockets.
-
The Electronic Head (4-Methoxybenzene): A para-substituted aromatic ring providing electron density and a hydrogen bond acceptor (methoxy oxygen).
Part 2: Physicochemical Profile (In Silico & Experimental)
Understanding the physicochemical properties is vital for predicting bioavailability and formulation requirements.
| Property | Value / Descriptor | Relevance to Drug Design |
| LogP (Calculated) | 3.6 – 4.1 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Well within the range for blood-brain barrier (BBB) penetration (<90 Ų). |
| Rotatable Bonds | 3 | Limited flexibility aids in "induced fit" binding without excessive entropy penalty. |
| H-Bond Donors / Acceptors | 1 / 2 | Classic drug-like profile (Rule of 5 compliant). |
| Solubility | Low (Water); High (DMSO, DCM) | Requires organic co-solvents (DMSO) for biological assays. |
Part 3: Synthesis & Manufacturing Protocol
Methodology: Acid Chloride Coupling (High-Yield)
While EDC/HOBt coupling is possible, the Acid Chloride method is preferred for this lipophilic amine due to faster kinetics and simpler purification.
Reagents:
-
Precursor A: 4-Methoxybenzoyl chloride (CAS 100-07-2)
-
Precursor B: Cycloheptylamine (CAS 5452-35-7)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).
-
Add Cycloheptylamine (1.0 equiv, 10 mmol) and Triethylamine (1.5 equiv, 15 mmol) to the flask.
-
Dissolve in DCM (30 mL) and cool to 0°C in an ice bath.
-
-
Acylation:
-
Dissolve 4-Methoxybenzoyl chloride (1.1 equiv, 11 mmol) in DCM (10 mL).
-
Add the acid chloride solution dropwise to the amine mixture over 15 minutes.
-
Observation: A white precipitate (Et₃N·HCl) will form immediately.
-
-
Reaction & Workup:
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: Check completion via TLC (Eluent: 30% EtOAc in Hexanes). Product R_f ≈ 0.4–0.5.
-
Quench: Add 1M HCl (20 mL) to solubilize the ammonium salts and remove unreacted amine.
-
-
Purification:
-
Separate the organic layer.
-
Wash sequentially with:
-
1M HCl (2 x 20 mL)
-
Sat. NaHCO₃ (2 x 20 mL) (Removes unreacted acid)
-
Brine (1 x 20 mL)
-
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Recrystallization: If necessary, recrystallize from Hexane/EtOAc to yield white crystalline needles.
-
Part 4: Biological Applications & Mechanism[1][2][3]
The "Ring Size" Probe in SAR
In medicinal chemistry, replacing a cyclohexyl ring with a cycloheptyl ring is a strategic move to probe the hydrophobic limit of a binding pocket.
-
Case Study (TRPV1): Many TRPV1 antagonists feature a central amide. If the cyclohexyl analog is active, introducing the cycloheptyl ring tests if the pocket can accommodate a larger bulk. An increase in potency suggests the pocket is deep and hydrophobic; a loss of potency suggests steric clash.
Scaffold for GPCR Ligands
The N-cycloheptylbenzamide core is a privileged structure found in ligands for:
-
GPR119: Agonists for metabolic disorders.
-
Cannabinoid Receptors (CB2): The lipophilic cycloheptyl group mimics the alkyl chains of endogenous cannabinoids.
Workflow Visualization
The following diagram illustrates the strategic placement of CAS 343373-47-7 in a Hit-to-Lead optimization campaign.
Figure 1: Strategic utilization of N-cycloheptyl-4-methoxybenzamide in a Hit-to-Lead SAR campaign to probe hydrophobic pocket dimensions.
Part 5: Analytical Validation (Self-Validating Protocol)
To ensure the integrity of your synthesized probe, compare your data against these expected parameters.
1H-NMR Interpretation (CDCl₃, 400 MHz)
-
δ 7.75 (d, 2H): Aromatic protons ortho to the carbonyl (Deshielded).
-
δ 6.92 (d, 2H): Aromatic protons ortho to the methoxy group (Shielded).
-
δ 6.05 (br s, 1H): Amide N-H proton.
-
δ 4.10 (m, 1H): Methine proton (CH) of the cycloheptyl ring (Distinctive multiplet).
-
δ 3.85 (s, 3H): Methoxy group (-OCH₃).
-
δ 2.00 – 1.40 (m, 12H): Cycloheptyl methylene protons (CH₂). Note: The integration must sum to 12H, confirming the 7-membered ring.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Positive Mode)[1]
-
Expected Mass: [M+H]⁺ = 248.16
-
Adducts: Look for [M+Na]⁺ = 270.15 if sodium buffers are used.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at +2°C to +8°C. Keep desiccated.
-
Solubility Handling: The compound is poorly soluble in water. Prepare a 10 mM stock solution in DMSO for biological assays. Do not exceed 0.5% DMSO final concentration in cell-based assays to avoid solvent toxicity.
References
-
PubChem Compound Summary. (n.d.). N-cycloheptyl-4-methoxybenzamide (CID 12847556). National Center for Biotechnology Information. Retrieved from [Link]
-
Di Mao, et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. MDPI Molecules. (Provides general synthesis conditions for benzamide derivatives). Retrieved from [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses cycloalkyl ring expansion strategies). Retrieved from [Link]
